

A Preclinical Comparison of Lu AA47070 and Tozadenant for Parkinson's Disease

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Compound of Interest

Compound Name: Lu AA47070

Cat. No.: B608669

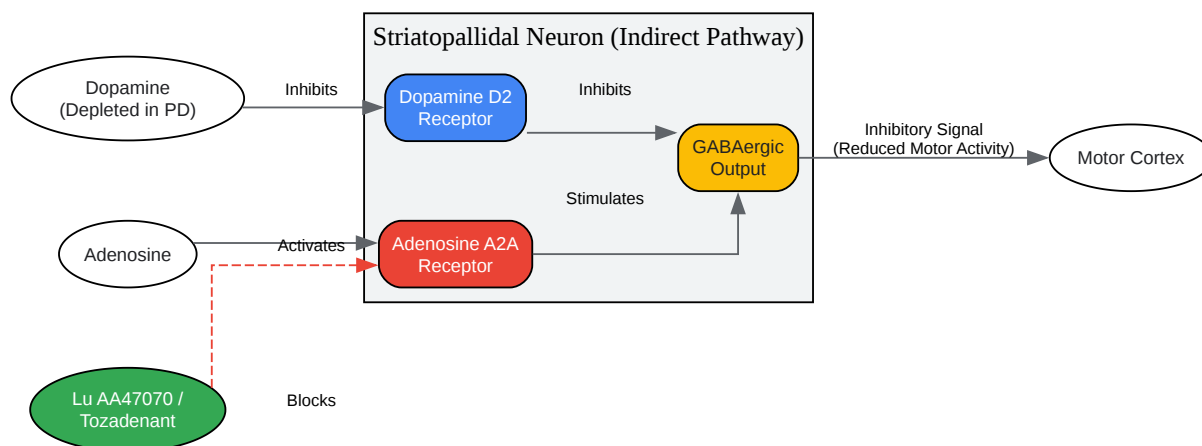
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two investigational adenosine A_{2A} receptor antagonists, **Lu AA47070** and tozadenant (SYN-115), based on available preclinical data in models relevant to Parkinson's disease (PD). Both compounds aimed to offer a non-dopaminergic therapeutic approach to alleviate motor symptoms. However, the development of both was discontinued. This document summarizes their pharmacological profiles, efficacy in animal models, and the experimental protocols utilized in these studies.

Mechanism of Action: Targeting the Adenosine A_{2A} Receptor

In the basal ganglia circuitry, dopamine D₂ receptors and adenosine A_{2A} receptors are co-localized on striatopallidal neurons of the indirect pathway. In Parkinson's disease, the loss of dopamine leads to overactivity of this pathway, contributing to motor deficits. Adenosine A_{2A} receptor antagonists, such as **Lu AA47070** and tozadenant, are designed to inhibit this overactivity, thereby improving motor function.^{[1][2][3]} This mechanism suggests potential for both standalone and adjunctive therapy with dopaminergic agents like L-DOPA.^[4]



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Caption: Adenosine A₂A Receptor Pathway in PD

Pharmacological Profile

Parameter	Lu AA47070	Tozadenant (SYN-115)
Drug Target	Adenosine A ₂ A Receptor Antagonist	Selective Adenosine A ₂ A Receptor Antagonist
Mechanism	Prodrug of Lu AA41063, a potent and selective A ₂ A antagonist	Direct A ₂ A receptor antagonist
Development Status	Discontinued in Phase 1 clinical trials	Discontinued in Phase 3 clinical trials due to safety concerns (agranulocytosis)[5]

Preclinical Efficacy in Parkinson's Disease Models

Direct comparative studies between **Lu AA47070** and tozadenant in the same preclinical models are not available in the public domain. The following tables summarize the available efficacy data for each compound.

Lu AA47070: Efficacy in a Dopamine Antagonist-Induced Model of Parkinsonism

Lu AA47070 was evaluated for its ability to reverse motor deficits induced by the dopamine D₂ receptor antagonist pimozide in rats.

Experimental Model	Key Findings
Pimozide-Induced Catalepsy	Lu AA47070, at doses of 3.75, 7.5, 15, and 30 mg/kg (IP), significantly reversed catalepsy.
Pimozide-Induced Hypolocomotion	Doses of 7.5, 15, and 30 mg/kg (IP) of Lu AA47070 significantly increased locomotor activity.
Pimozide-Induced Tremulous Jaw Movements	Lu AA47070 produced a significant reversal of tremulous jaw movements. [6]

Tozadenant (SYN-115): Efficacy in Animal Models

While qualitative statements suggest tozadenant improves motor function in animal models of Parkinson's disease, specific quantitative data from peer-reviewed publications on motor symptoms are scarce.[\[7\]](#)[\[8\]](#) However, data is available for its effects on non-motor symptoms.

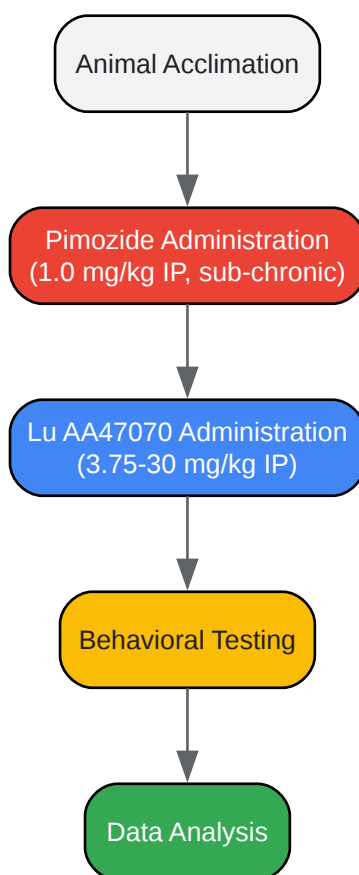
Experimental Model	Key Findings
Rat Forced Swim Test (Model of Depression)	Tozadenant at 10 and 30 mg/kg (oral) significantly reduced immobility time.
Rat Chronic Mild Stress-Induced Anhedonia (Model of Depression)	Tozadenant at 1 and 3 mg/kg (IP) significantly reduced the anhedonia index.
Rat Elevated Plus-Maze (Model of Anxiety)	Tozadenant at 30 mg/kg (oral) showed significant anxiolytic effects, increasing time spent in the open arms.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Lu AA47070: Pimozide-Induced Motor Deficits in Rats

- Animal Model: Male Sprague-Dawley rats.
- Induction of Parkinsonian Symptoms: Sub-chronic administration of pimozide (1.0 mg/kg, IP) for several days to induce catalepsy, hypolocomotion, and tremulous jaw movements.
- Drug Administration: **Lu AA47070** (3.75, 7.5, 15, and 30 mg/kg) or vehicle was administered intraperitoneally (IP).
- Behavioral Assessments:
 - Catalepsy: Measured by placing the rat's forepaws on an elevated bar and recording the time it remained in that posture.
 - Locomotion: Assessed in an open-field arena, typically by measuring distance traveled or beam breaks.
 - Tremulous Jaw Movements: Observed and quantified as the number of rapid vertical jaw movements.



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Caption: Lu AA47070 Pimozide Model Workflow

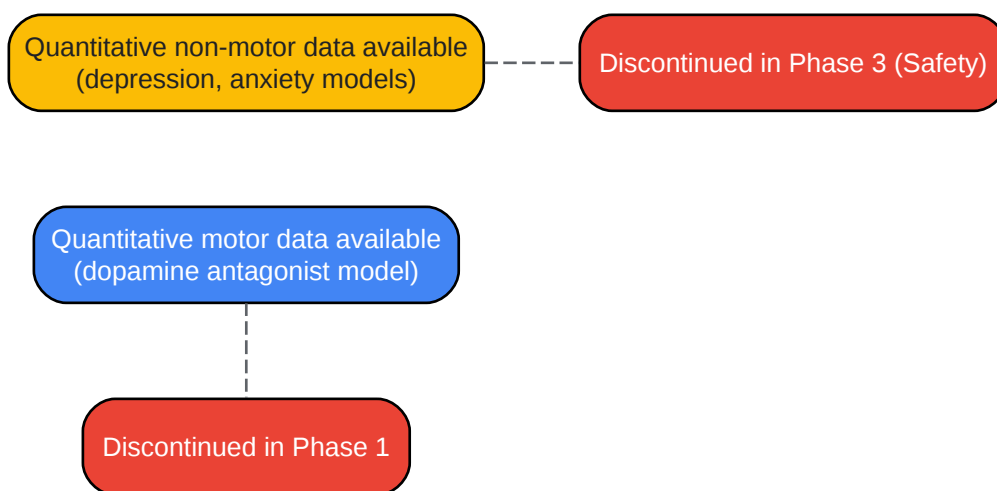
Tozadenant (SYN-115): Models of Non-Motor Symptoms in Rats

- Forced Swim Test:
 - Procedure: Rats were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior.
 - Drug Administration: Tozadenant (3, 10, and 30 mg/kg) was administered orally prior to the test.
- Chronic Mild Stress-Induced Anhedonia:

- Procedure: Animals were subjected to a variety of mild, unpredictable stressors over several weeks to induce a state of anhedonia, measured by a decrease in sucrose preference.
- Drug Administration: Tozadenant (1 and 3 mg/kg) was administered intraperitoneally.
- Elevated Plus-Maze:
 - Procedure: The maze consists of two open and two enclosed arms. The time spent in the open arms is used as a measure of anxiety, with less time indicating higher anxiety.
 - Drug Administration: Tozadenant (up to 30 mg/kg) was given orally before the test.

Comparative Summary and Conclusion

The preclinical data available for **Lu AA47070** and tozadenant highlight their potential as adenosine A_{2A} receptor antagonists for treating symptoms associated with Parkinson's disease.



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Caption: Lu AA47070 vs. Tozadenant Comparison

Lu AA47070 demonstrated clear efficacy in reversing motor deficits in a neuroleptic-induced model of parkinsonism. In contrast, while tozadenant is reported to have been effective in motor models, publicly accessible, detailed peer-reviewed data to support this is lacking.

However, quantitative evidence for its efficacy in models of non-motor symptoms is available. The discontinuation of **Lu AA47070** in early clinical development and tozadenant in late-stage trials for safety reasons underscores the challenges in translating preclinical efficacy to clinical success for this class of compounds. This comparative guide, based on the available scientific literature, provides a foundation for researchers in the field of Parkinson's disease drug discovery.

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